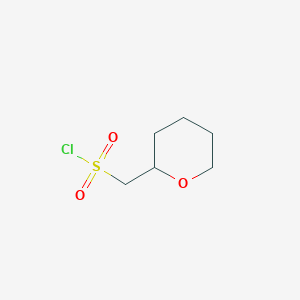![molecular formula C11H9N3O B3111946 7-(2-Furyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 186956-76-3](/img/structure/B3111946.png)
7-(2-Furyl)-2-methylpyrazolo[1,5-a]pyrimidine
説明
7-(2-Furyl)-2-methylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry .
Synthesis Analysis
Efficient and regioselective one-step procedures for the synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines have been developed . These procedures involve reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Molecular Structure Analysis
The molecular formula of this compound is C10H7N3O . The average mass is 185.182 Da and the monoisotopic mass is 185.058914 Da .Chemical Reactions Analysis
The synthesis of this compound involves reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .作用機序
Target of Action
It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which our compound belongs, have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities . They have been found to interact with various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known to inhibit the above-mentioned targets, thereby disrupting their signaling pathways . This disruption can lead to changes in cellular processes, potentially leading to the observed biological effects.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines are known to affect purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of nucleic acids, which are essential for cell proliferation. Disruption of these pathways can lead to impaired cell growth, which may explain the antitumor activity of these compounds .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been reported to exhibit antiproliferative activity, suggesting that they may inhibit cell growth or induce cell death
将来の方向性
Pyrazolo[1,5-a]pyrimidines, including 7-(2-Furyl)-2-methylpyrazolo[1,5-a]pyrimidine, have attracted a great deal of attention in medicinal chemistry due to their significant biological properties . Future research could focus on the development of more potent and efficacious drugs with the pyrazolo[1,5-a]pyrimidine scaffold .
生化学分析
Biochemical Properties
7-(2-Furyl)-2-methylpyrazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines . This interaction can modulate the enzyme’s activity, affecting the overall metabolic flux and pyrimidine levels within the cell .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, such as protein kinases, which play a pivotal role in cell proliferation and apoptosis . Additionally, it can alter gene expression patterns by interacting with transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, it has been shown to inhibit the activity of certain protein kinases, thereby modulating cell signaling pathways . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo stability and degradation changes, which can influence its biological activity. In vitro studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological effects . In vivo studies have indicated that it can degrade over time, leading to a reduction in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase (DHODH) and uridine monophosphate synthase (UMPS), influencing the synthesis and degradation of pyrimidines . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, allowing for its accumulation in specific cellular compartments . Additionally, it can bind to proteins such as albumin, facilitating its distribution throughout the body .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been shown to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is mediated by specific targeting signals and post-translational modifications, which direct the compound to its site of action . The subcellular distribution of this compound can influence its biological activity and therapeutic potential.
特性
IUPAC Name |
7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-8-7-11-12-5-4-9(14(11)13-8)10-3-2-6-15-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAFADYVDKLELO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B3111870.png)
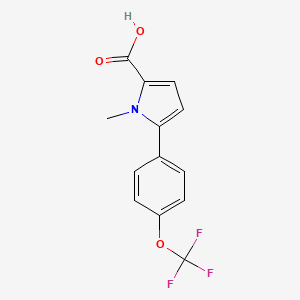
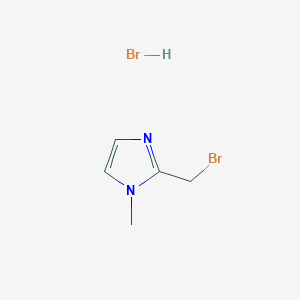
amine](/img/structure/B3111893.png)

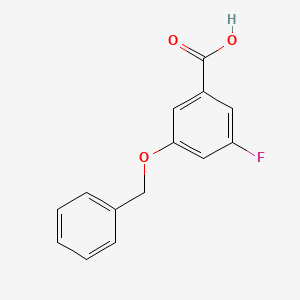

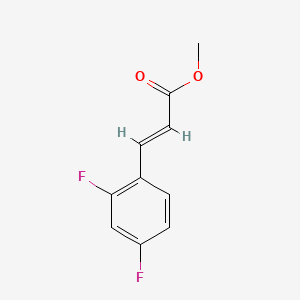

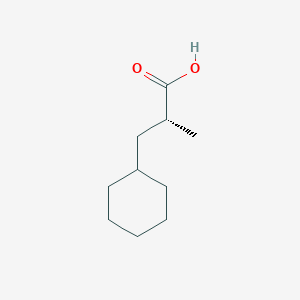
![4-[(1-Methylpyrrolidin-2-yl)methoxy]aniline](/img/structure/B3111952.png)
![Methyl (2s)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate](/img/structure/B3111964.png)
![8-(Oxiran-2-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3111966.png)
